SPOP-IN-6b

Description

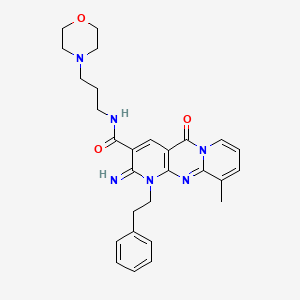

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N6O3/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(24(29)33(26)14-10-21-8-3-2-4-9-21)27(35)30-11-6-12-32-15-17-37-18-16-32/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTGHNMOSCSWJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SPOP-IN-6b: A Targeted Approach to Inhibit Oncogenic Signaling in Clear Cell Renal Cell Carcinoma

An In-depth Technical Guide on the Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Clear Cell Renal Cell Carcinoma (ccRCC), the most prevalent form of kidney cancer, is characterized by distinct molecular aberrations that drive its pathogenesis.[1] A key oncogenic driver in the majority of ccRCC cases is the overexpression and cytoplasmic mislocalization of Speckle-type POZ protein (SPOP), an E3 ubiquitin ligase adaptor.[2][3][4] In the cytoplasm, SPOP targets multiple tumor suppressor proteins for proteasomal degradation, promoting unchecked cell proliferation and survival.[2] SPOP-IN-6b is a first-in-class small molecule inhibitor designed to specifically disrupt the SPOP-substrate interaction. This guide provides a detailed examination of the molecular mechanism of this compound, summarizing the quantitative data, outlining key experimental protocols, and visualizing the core signaling pathways.

The Role of SPOP in ccRCC Pathogenesis

In normal physiological conditions, SPOP resides predominantly in the nucleus and contributes to cellular homeostasis. However, in approximately 99% of ccRCC tumors, SPOP is significantly overexpressed and accumulates in the cytoplasm. This aberrant localization is driven by hypoxic conditions and hypoxia-inducible factors (HIFs), which are hallmark features of ccRCC.

Cytoplasmic SPOP functions as a potent oncogene by binding to and mediating the ubiquitination and subsequent degradation of several key tumor suppressor proteins. This action is facilitated by SPOP's role as an adaptor protein for the Cullin 3-based E3 ligase complex (CRL3). The primary substrates of oncogenic SPOP in ccRCC include:

-

Phosphatase and Tensin Homolog (PTEN): A critical negative regulator of the PI3K/AKT signaling pathway.

-

Dual-Specificity Phosphatase 7 (DUSP7): An ERK-specific phosphatase that negatively regulates the MAPK/ERK pathway.

-

Large Tumor Suppressor 1 (LATS1): An important regulator of the cell cycle.

-

Death Domain-Associated Protein (Daxx): A pro-apoptotic protein.

-

Gli2: A transcription factor in the Hedgehog signaling pathway.

The degradation of these substrates by SPOP leads to the constitutive activation of pro-tumorigenic signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, driving ccRCC proliferation, survival, and invasion.

This compound: Mechanism of Action

This compound (referred to as compound 6b in foundational literature) is a small molecule developed through structure-based design to function as a direct inhibitor of the SPOP-substrate interaction. It physically binds to the substrate-binding pocket of SPOP's MATH domain, competitively preventing SPOP from recognizing and recruiting its tumor suppressor substrates.

The mechanism unfolds as follows:

-

Direct Binding: this compound directly binds to the SPOP protein.

-

Inhibition of Interaction: This binding event sterically hinders the interaction between SPOP and its substrates, such as PTEN and DUSP7.

-

Substrate Stabilization: By preventing SPOP-mediated ubiquitination, this compound protects the tumor suppressor substrates from degradation. This leads to their accumulation in the cell.

-

Suppression of Oncogenic Signaling: The elevated levels of PTEN and DUSP7 restore their tumor-suppressive functions. Increased PTEN leads to the inhibition of the PI3K/AKT pathway (observed as decreased p-AKT levels), while increased DUSP7 dephosphorylates and inactivates ERK (observed as decreased p-ERK levels).

-

Anti-Tumor Effect: The shutdown of these critical pro-survival and pro-proliferative pathways results in the suppression of ccRCC cell proliferation, colony formation, and ultimately, tumor growth.

Crucially, this compound's cytotoxic effects are selective for cancer cells that depend on oncogenic cytoplasmic SPOP, with minimal impact on cells where SPOP is not mislocalized.

References

- 1. Taking a SPOP at renal cell carcinoma – unraveling a novel pathway for Tumor progression in clear cell RCC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibition of speckle-type POZ protein-substrate interactions for the treatment of renal cell carcinoma - Hwang - Translational Cancer Research [tcr.amegroups.org]

- 3. Small-Molecule Targeting of E3 Ligase Adaptor SPOP in Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of SPOP-IN-6b: A Technical Guide for Researchers

An In-depth Analysis of a First-in-Class Inhibitor Targeting the SPOP E3 Ligase Adaptor in Clear-Cell Renal Cell Carcinoma

Introduction

Speckle-type POZ (pox virus and zinc finger) protein (SPOP) is a substrate adaptor for the Cullin 3-RING E3 ubiquitin ligase complex, playing a crucial role in protein ubiquitination and subsequent degradation.[1] While SPOP functions as a tumor suppressor in several cancers, it adopts an oncogenic role in clear-cell renal cell carcinoma (ccRCC). In up to 99% of ccRCC cases, SPOP is overexpressed and mislocalized to the cytoplasm, leading to the degradation of multiple tumor suppressor proteins and promoting tumorigenesis.[1][2] This unique characteristic of SPOP in ccRCC has made it a compelling, albeit challenging, "undruggable" target for therapeutic intervention.

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of SPOP-IN-6b, the first small-molecule inhibitor designed to disrupt the SPOP-substrate protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows involved in the study of this compound and its analogs.

Mechanism of Action

This compound was identified through a structure-based computational design and subsequent synthetic optimization.[2] It acts by directly binding to SPOP and competitively inhibiting the interaction between SPOP and its substrates. This disruption prevents the SPOP-mediated ubiquitination and subsequent proteasomal degradation of key tumor suppressor proteins, including Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7).[3]

The stabilization and accumulation of PTEN and DUSP7 lead to the downregulation of downstream oncogenic signaling pathways. Specifically, the accumulation of PTEN inhibits the PI3K/AKT signaling cascade, while the buildup of DUSP7 leads to the dephosphorylation and inactivation of ERK. The combined effect of inhibiting these pro-survival pathways ultimately suppresses cell proliferation and induces apoptosis in ccRCC cells that are dependent on oncogenic cytoplasmic SPOP.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its more potent analog, SPOP-i-6lc.

Table 1: In Vitro Inhibitory Activity of SPOP Inhibitors

| Compound | Assay | Target/Cell Line | IC50 (μM) | Kd (μM) | Reference |

| This compound | Fluorescence Polarization | SPOP-puc_SBC1 | 3.58 | ||

| Cell Viability | A498 (ccRCC) | 2.0 | |||

| Cell Viability | Caki-2 (ccRCC) | ~5 | |||

| Cell Viability | Ketr-3 (ccRCC) | ~8 | |||

| Cell Viability | 769-P (ccRCC) | ~10 | |||

| Cell Viability | OS-RC-2 (ccRCC) | ~7 | |||

| Cell Viability | 786-O (ccRCC) | ~6 | |||

| SPOP-i-6lc | Cell Viability | A498 (ccRCC) | 2.1 | ||

| Cell Viability | OS-RC-2 (ccRCC) | 3.5 |

Table 2: In Vivo Efficacy of this compound in a ccRCC Xenograft Model

| Treatment Group | Dosage and Administration | Tumor Growth Inhibition | Reference |

| This compound | 40-80 mg/kg, intraperitoneal, daily | Dose-dependent reduction in tumor growth |

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value | Species | Administration | Reference |

| Half-life (T1/2) | 47 min | Mouse | Intravenous (1 mg/kg) |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.

Fluorescence Polarization (FP) Assay

This assay is used to quantify the inhibitory effect of compounds on the SPOP-substrate interaction in vitro.

-

Reagents and Materials:

-

Purified recombinant SPOP MATH domain (residues 31-166).

-

FITC-labeled puc_SBC1 peptide (substrate mimic).

-

Assay buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5 mM EDTA, and 0.05% Tween-20.

-

384-well, black, low-volume microplates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a solution of the SPOP MATH domain and the FITC-labeled puc_SBC1 peptide in the assay buffer.

-

Add the SPOP/peptide solution to the wells of the 384-well plate.

-

Add serial dilutions of the test compound (e.g., this compound) to the wells. Include a DMSO control.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using an appropriate plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

Calculate the IC50 values by fitting the data to a dose-response curve.

-

Western Blot Analysis

This technique is used to assess the levels of SPOP substrate proteins (PTEN, DUSP7) and downstream signaling proteins (p-AKT, p-ERK) in cells treated with SPOP inhibitors.

-

Reagents and Materials:

-

ccRCC cell lines (e.g., A498, 786-O).

-

This compound or other test compounds.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against PTEN, DUSP7, p-AKT (Ser473), AKT, p-ERK (Thr202/Tyr204), ERK, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

-

Procedure:

-

Seed ccRCC cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the SPOP inhibitor for the desired time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

In Vivo Ubiquitination Assay

This assay is used to determine if this compound can inhibit the ubiquitination of SPOP substrates in a cellular context.

-

Reagents and Materials:

-

HEK293T cells.

-

Plasmids encoding His-tagged Ubiquitin, Flag-tagged SPOP, and Myc-tagged substrate (e.g., PTEN or DUSP7).

-

Transfection reagent.

-

This compound or other test compounds.

-

Proteasome inhibitor (e.g., MG132).

-

Denaturing lysis buffer (containing 1% SDS).

-

Ni-NTA agarose beads.

-

Wash buffer.

-

Elution buffer.

-

Antibodies against the Myc-tag and HA-tag (for Ubiquitin).

-

-

Procedure:

-

Co-transfect HEK293T cells with plasmids for His-Ubiquitin, Flag-SPOP, and Myc-substrate.

-

After 24 hours, treat the cells with the SPOP inhibitor and MG132 for 6-8 hours.

-

Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

-

Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the ubiquitinated proteins from the beads.

-

Analyze the eluates by Western blotting using an anti-Myc antibody to detect the ubiquitinated substrate.

-

ccRCC Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of SPOP inhibitors.

-

Materials and Methods:

-

Immunocompromised mice (e.g., BALB/c nude mice).

-

ccRCC cell line (e.g., 786-O).

-

This compound or other test compounds.

-

Vehicle control (e.g., saline with 0.5% carboxymethylcellulose and 0.1% Tween-80).

-

-

Procedure:

-

Subcutaneously inject ccRCC cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the SPOP inhibitor (e.g., 40-80 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) on a specified schedule (e.g., daily).

-

Measure tumor volume (e.g., using calipers, Volume = (length x width²)/2) and body weight regularly (e.g., every 2-3 days).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

-

Calculate tumor growth inhibition and perform statistical analysis.

-

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: SPOP signaling pathway in ccRCC.

Caption: Experimental workflow for this compound.

Caption: Mechanism of action of this compound.

References

SPOP-IN-6b Target Validation in Kidney Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Speckle-type POZ protein (SPOP) is a substrate adaptor protein for the Cullin 3-RING ubiquitin ligase complex that is frequently overexpressed and mislocalized to the cytoplasm in clear cell renal cell carcinoma (ccRCC). This aberrant cytoplasmic accumulation of SPOP drives tumorigenesis by targeting multiple tumor suppressor proteins for proteasomal degradation, leading to the activation of oncogenic signaling pathways. Consequently, SPOP has emerged as a promising therapeutic target for the treatment of ccRCC. This technical guide provides a comprehensive overview of the preclinical validation of SPOP as a therapeutic target in kidney cancer, with a focus on the small molecule inhibitor SPOP-IN-6b and its analogs. We present key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support ongoing research and drug development efforts in this area.

The Role of SPOP in Clear Cell Renal Cell Carcinoma

In normal physiological conditions, SPOP is predominantly localized in the nucleus and contributes to the regulation of protein turnover. However, in the vast majority of ccRCC cases, SPOP is overexpressed and accumulates in the cytoplasm.[1][2] This mislocalization is a key event in kidney cancer pathogenesis. Cytoplasmic SPOP functions as an oncoprotein by binding to and promoting the ubiquitination and subsequent degradation of several tumor suppressor proteins, including:

-

Phosphatase and tensin homolog (PTEN): A critical negative regulator of the PI3K/AKT signaling pathway.[3][4]

-

Dual-specificity phosphatase 7 (DUSP7): A phosphatase that negatively regulates the MAPK/ERK signaling pathway.[5]

-

Death-associated protein 6 (DAXX): A pro-apoptotic protein.

The degradation of these substrates by SPOP leads to the constitutive activation of the pro-survival PI3K/AKT and the proliferative MAPK/ERK pathways, thereby promoting tumor growth and inhibiting apoptosis.

SPOP Inhibitors: A Targeted Therapeutic Strategy

The critical role of cytoplasmic SPOP in driving ccRCC has led to the development of small molecule inhibitors that disrupt the interaction between SPOP and its substrates. This compound is a first-in-class inhibitor identified through structure-based design that has demonstrated preclinical efficacy. Medicinal chemistry efforts have since yielded more potent analogs, such as 6lc. These inhibitors function by competitively binding to the substrate-binding pocket of SPOP, thereby preventing the ubiquitination and degradation of its target proteins.

Quantitative Preclinical Data

The efficacy of SPOP inhibitors has been evaluated in a range of preclinical models of ccRCC. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of SPOP Inhibitors in ccRCC Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | A498 | Cell Viability | ~5 | |

| OS-RC-2 | Cell Viability | ~10 | ||

| 6lc | A498 | Cell Viability | 2.1 | |

| OS-RC-2 | Cell Viability | 3.5 | ||

| A498 | Colony Formation | <2.5 | ||

| OS-RC-2 | Colony Formation | <2.5 | ||

| E1 | A498 | Colony Formation | ~1 | |

| OS-RC-2 | Colony Formation | ~1 | ||

| 786-O | Colony Formation | ~1 | ||

| 769-P | Colony Formation | ~1 |

Table 2: In Vivo Efficacy of SPOP Inhibitors in ccRCC Xenograft Models

| Compound | Cell Line Xenograft | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| This compound | A498 | Nude Mice | 60 mg/kg, daily | Dose-dependent reduction in tumor growth | |

| 230D7 | A498 | Nude Mice | Not specified | Inhibition of tumor growth |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of SPOP and the experimental approaches used for its validation, the following diagrams are provided.

SPOP Signaling Pathway in ccRCC

Caption: SPOP Signaling Pathway in ccRCC.

Experimental Workflow for SPOP Inhibitor Validation

Caption: Experimental Workflow for SPOP Inhibitor Validation.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical validation of SPOP inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate ccRCC cells (e.g., A498, OS-RC-2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the SPOP inhibitor (e.g., this compound) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.

-

Cell Seeding and Treatment: Seed and treat cells with the SPOP inhibitor as described for the cell viability assay.

-

Reagent Addition: After the treatment period, add an equal volume of Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

-

Cell Seeding: Seed a low density of ccRCC cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Compound Treatment: Treat the cells with the SPOP inhibitor at various concentrations.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically >50 cells) in each well.

-

Data Analysis: Calculate the percentage of colony formation relative to the vehicle control.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the interaction between SPOP and its substrates in a cellular context.

-

Cell Lysis: Lyse ccRCC cells treated with or without the SPOP inhibitor in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for SPOP or its substrate (e.g., anti-PTEN) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G-agarose or magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against SPOP and its putative interacting partners.

In Vivo Ubiquitination Assay

This assay is used to assess the ubiquitination status of SPOP substrates in cells.

-

Transfection: Co-transfect cells (e.g., HEK293T) with expression vectors for His-tagged ubiquitin, a tagged SPOP substrate (e.g., Myc-PTEN), and either wild-type SPOP or a control vector.

-

Compound Treatment and Proteasome Inhibition: Treat the cells with the SPOP inhibitor and a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.

-

Cell Lysis: Lyse the cells under denaturing conditions (e.g., in the presence of 1% SDS) to disrupt protein-protein interactions.

-

His-Ubiquitin Pulldown: Incubate the lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Washing and Elution: Wash the beads extensively and elute the bound proteins.

-

Western Blot Analysis: Analyze the eluates by Western blotting using an antibody against the tagged substrate (e.g., anti-Myc) to detect its ubiquitinated forms.

Mouse Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of SPOP inhibitors.

-

Cell Implantation: Subcutaneously inject ccRCC cells (e.g., A498) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the SPOP inhibitor (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dose.

-

Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group and calculate the percentage of tumor growth inhibition.

Conclusion and Future Directions

The preclinical data strongly support the validation of SPOP as a therapeutic target in clear cell renal cell carcinoma. The overexpression and cytoplasmic mislocalization of SPOP drive the degradation of key tumor suppressors, leading to the activation of oncogenic signaling pathways. Small molecule inhibitors, such as this compound and its more potent analogs, have demonstrated the ability to reverse this process, leading to cancer cell death and tumor growth inhibition in preclinical models. These findings provide a solid rationale for the continued development of SPOP inhibitors as a novel targeted therapy for ccRCC.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of SPOP inhibitors, evaluating their efficacy in combination with other targeted therapies or immunotherapies, and identifying predictive biomarkers to select patients who are most likely to respond to this therapeutic approach. The development of clinically viable SPOP inhibitors holds the promise of a new and effective treatment option for patients with this challenging disease.

References

- 1. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biochemical and clinical implications of phosphatase and tensin homolog deleted on chromosome ten in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PTEN-mediated resistance in cancer: From foundation to future therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual-Specificity Protein Phosphatases Targeting Extracellular Signal-Regulated Kinases: Friends or Foes in the Biology of Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of SPOP-IN-6b on PTEN and DUSP7 Stability: A Technical Overview for Drug Development Professionals

Abstract

Speckle-type POZ protein (SPOP) is a substrate adaptor for the CULLIN3-RING E3 ubiquitin ligase complex, playing a critical role in protein homeostasis by targeting various proteins for proteasomal degradation.[1][2] In certain cancers, such as clear-cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm, where it aberrantly targets tumor suppressor proteins like Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7) for degradation.[1][3] This leads to the activation of pro-tumorigenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[4] SPOP-IN-6b is a small molecule inhibitor that has been developed to counteract this oncogenic activity by disrupting the interaction between SPOP and its substrates. This technical guide provides an in-depth analysis of the effect of this compound on the stability of PTEN and DUSP7, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to SPOP and its Role in Cancer

SPOP (Speckle-type POZ Protein) functions as a substrate recognition component of the CULLIN3-RING E3 ubiquitin ligase complex (CRL3^SPOP). It recognizes specific SPOP-binding consensus (SBC) motifs on its substrate proteins through its N-terminal MATH domain. Following recognition, SPOP recruits the CUL3-RING machinery to catalyze the ubiquitination of the substrate, marking it for degradation by the proteasome.

While SPOP acts as a tumor suppressor in some cancers like prostate cancer by degrading oncoproteins, it has an oncogenic role in others. In clear-cell renal cell carcinoma (ccRCC), SPOP is overexpressed and accumulates in the cytoplasm due to hypoxia-inducible factor (HIF) signaling. This cytoplasmic SPOP targets several tumor suppressors for degradation, including PTEN and DUSP7, thereby promoting tumorigenesis.

PTEN is a critical tumor suppressor that negatively regulates the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival. DUSP7 is a phosphatase that dephosphorylates and inactivates ERK, a key component of the MAPK signaling pathway involved in cell proliferation and differentiation. The SPOP-mediated degradation of PTEN and DUSP7 leads to the hyperactivation of the AKT and ERK pathways, respectively, driving cancer progression.

This compound: Mechanism of Action

This compound is a potent small molecule inhibitor of SPOP. It functions by disrupting the interaction between the SPOP's MATH domain and the SBC motifs of its substrates. By competitively inhibiting this binding, this compound prevents the SPOP-mediated ubiquitination and subsequent degradation of tumor suppressors like PTEN and DUSP7. This leads to the stabilization and accumulation of these proteins, restoring their tumor-suppressive functions and inhibiting downstream pro-oncogenic signaling.

References

- 1. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of SPOP-Substrate Complexes: Insights into Molecular Architectures of BTB-Cul3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SPOP promotes tumorigenesis by acting as a key regulatory hub in kidney cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]

SPOP-IN-6b: A Small Molecule Inhibitor Targeting Oncogenic SPOP Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Speckle-type POZ protein (SPOP) is an E3 ubiquitin ligase adaptor protein that plays a critical role in tumorigenesis, acting as an oncogene in certain cancers, most notably in clear cell renal cell carcinoma (ccRCC). In ccRCC, SPOP is overexpressed and mislocalized to the cytoplasm, leading to the degradation of multiple tumor suppressor proteins and the activation of oncogenic signaling pathways. SPOP-IN-6b is a first-in-class small molecule inhibitor designed to disrupt the protein-protein interactions mediated by SPOP. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on oncogenic signaling, and detailed experimental protocols for its study.

Introduction to SPOP and its Role in Cancer

SPOP functions as a substrate adaptor for the Cullin 3-RING ubiquitin ligase (CRL3) complex, which targets specific proteins for ubiquitination and subsequent proteasomal degradation.[1] The substrate specificity of SPOP is conferred by its N-terminal MATH domain, which recognizes a conserved SPOP-binding consensus (SBC) motif present in its substrates.[2] In normal cells, SPOP is primarily localized in the nucleus and contributes to the regulation of various cellular processes by mediating the degradation of key proteins.[1]

In ccRCC, however, SPOP is consistently overexpressed and aberrantly located in the cytoplasm.[3] This cytoplasmic mislocalization of SPOP leads to the recognition and degradation of several tumor suppressor proteins, including PTEN (Phosphatase and Tensin Homolog) and DUSP7 (Dual Specificity Phosphatase 7).[3] The degradation of these tumor suppressors results in the hyperactivation of the PI3K/AKT and MAPK/ERK signaling pathways, respectively, which are well-established drivers of cancer cell proliferation, survival, and growth.

This compound: A Potent Inhibitor of SPOP

This compound is a small molecule inhibitor developed to specifically target the oncogenic activity of SPOP. It was identified through a structure-based drug design approach aimed at disrupting the interaction between the SPOP MATH domain and its substrates.

Mechanism of Action

This compound functions through a dual mechanism:

-

Competitive Inhibition: this compound directly binds to the substrate-binding pocket of the SPOP MATH domain, thereby competitively inhibiting the binding of SPOP to its endogenous substrates like PTEN and DUSP7. This leads to the stabilization and accumulation of these tumor suppressor proteins, resulting in the downregulation of the AKT and ERK signaling pathways.

-

Molecular Glue Degrader: More recent studies have revealed that this compound also functions as a molecular glue degrader. It induces a conformational change in SPOP, leading to the recruitment of the E3 ligase CBX4 to SPOP. This new complex then ubiquitinates SPOP itself, marking it for proteasomal degradation. This self-inflicted degradation of SPOP further enhances the stabilization of its substrates. Additionally, the degradation of SPOP by this compound has been shown to stabilize the innate immune sensor STING, leading to an enhanced anti-tumor immune response.

Quantitative Data

The following tables summarize the reported in vitro and in vivo efficacy of this compound and its analogs.

| Compound | Target | IC50 (μM) | Assay Type | Reference |

| This compound | SPOP | 3.58 | Not Specified |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Cancer Type | This compound IC50 (μM) | Reference |

| A498 | ccRCC | 2 - 10.2 | |

| Caki-2 | ccRCC | 2 - 10.2 | |

| Ketr-3 | ccRCC | 2 - 10.2 | |

| 769-P | ccRCC | 2 - 10.2 | |

| OS-RC-2 | ccRCC | 2 - 10.2 | |

| 786-0 | ccRCC | 2 - 10.2 |

Table 2: Cellular Potency of this compound in ccRCC Cell Lines

| Parameter | Value | Reference |

| Animal Model | Nude mice with ccRCC xenografts | |

| Dosage | 40-80 mg/kg | |

| Administration | Intraperitoneal injection, daily for 25 days | |

| Effect | Slowed tumor growth |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A498, Caki-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the protein levels of SPOP, its substrates (PTEN, DUSP7), and downstream signaling molecules (p-AKT, p-ERK).

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-SPOP, anti-PTEN, anti-DUSP7, anti-p-AKT, anti-p-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound at various concentrations for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate the disruption of the SPOP-substrate interaction by this compound.

Materials:

-

Cells co-transfected with tagged SPOP and a tagged substrate (e.g., FLAG-SPOP and Myc-PTEN)

-

This compound

-

Co-IP lysis buffer

-

Antibody against the tag of the "bait" protein (e.g., anti-FLAG antibody)

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Treat the transfected cells with this compound.

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with the "bait" antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the immune complexes.

-

Wash the beads extensively with wash buffer.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-Myc antibody). A decrease in the amount of co-immunoprecipitated prey protein in the presence of this compound indicates disruption of the interaction.

Visualizations

Signaling Pathways

Caption: this compound inhibits oncogenic signaling in ccRCC.

Caption: this compound acts as a molecular glue degrader.

Experimental Workflow

References

The Core Structure-Activity Relationship of SPOP-IN-6b: A Technical Guide for Drug Development Professionals

An In-depth Analysis of SPOP Inhibitor SPOP-IN-6b and its Analogs for Researchers, Scientists, and Drug Development Professionals in Oncology.

Speckle-type POZ protein (SPOP) has emerged as a compelling therapeutic target in clear-cell renal cell carcinoma (ccRCC), where its overexpression and mislocalization contribute to tumorigenesis. The discovery of small molecule inhibitors, such as this compound, has paved the way for targeted therapeutic strategies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs, detailing their biological effects and the experimental methodologies used in their evaluation.

Unveiling the Structure-Activity Relationship of this compound Analogs

The pioneering work on this compound has led to the development of more potent analogs, most notably compound 6lc .[1][2][3] SAR studies have been crucial in elucidating the chemical features essential for potent SPOP inhibition. The following tables summarize the quantitative data from these studies, focusing on the inhibitory activity of this compound analogs in biochemical and cellular assays.

| Compound | R Group | FP IC50 (μM) [a] | A498 Cell Viability IC50 (μM) [b] | OS-RC-2 Cell Viability IC50 (μM) [b] |

| 6b | H | 1.25 ± 0.11 | 2.7 ± 0.2 | 5.8 ± 0.4 |

| 6la | 2-F | 0.58 ± 0.05 | 2.3 ± 0.2 | 4.5 ± 0.3 |

| 6lb | 3-F | 0.45 ± 0.04 | 2.5 ± 0.2 | 4.1 ± 0.3 |

| 6lc | 4-F | 0.21 ± 0.02 | 2.1 ± 0.2 | 3.5 ± 0.3 |

| 6ld | 2-Cl | 0.63 ± 0.06 | 2.6 ± 0.2 | 4.8 ± 0.4 |

| 6le | 3-Cl | 0.49 ± 0.05 | 2.8 ± 0.2 | 4.3 ± 0.3 |

| 6lf | 4-Cl | 0.35 ± 0.03 | 2.4 ± 0.2 | 3.9 ± 0.3 |

| 6lg | 2-CH3 | 0.75 ± 0.07 | 3.1 ± 0.3 | 5.2 ± 0.4 |

| 6lh | 3-CH3 | 0.61 ± 0.06 | 2.9 ± 0.2 | 4.7 ± 0.4 |

| 6li | 4-CH3 | 0.42 ± 0.04 | 2.6 ± 0.2 | 4.2 ± 0.3 |

| 6lj | 2-OCH3 | 0.88 ± 0.08 | 3.5 ± 0.3 | 5.8 ± 0.5 |

| 6lk | 3-OCH3 | 0.71 ± 0.07 | 3.2 ± 0.3 | 5.1 ± 0.4 |

| 6ll | 4-OCH3 | 0.53 ± 0.05 | 2.8 ± 0.2 | 4.5 ± 0.3 |

[a] Fluorescence polarization (FP) assay measuring the inhibition of the SPOP-puc_SBC1 peptide interaction. [b] MTT assay determining the half-maximal inhibitory concentration on cell viability after 72 hours of treatment.

Further optimization of a different chemical scaffold led to the discovery of the β-lactam derivative E1 , which demonstrated potent SPOP inhibitory activity.[4]

| Compound | FP IC50 (μM) |

| 230D7 | 12.52 ± 1.13 |

| E1 | 0.58 ± 0.05 |

The SPOP Signaling Pathway in ccRCC and the Mechanism of Inhibition

In ccRCC, the mislocalization of SPOP to the cytoplasm leads to the ubiquitination and subsequent degradation of tumor suppressor proteins, such as Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7).[3] This aberrant degradation activates downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, promoting cancer cell proliferation and survival. SPOP inhibitors like 6b and its analogs act by disrupting the interaction between SPOP and its substrates, thereby stabilizing PTEN and DUSP7 levels and inhibiting these oncogenic signaling cascades.

References

- 1. Structure-Activity Relationship of SPOP Inhibitors against Kidney Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of SPOP-IN-6b: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of SPOP-IN-6b, a small molecule inhibitor of the Speckle-type POZ protein (SPOP). SPOP is an E3 ubiquitin ligase adaptor protein that is frequently overexpressed and mislocalized in clear-cell renal cell carcinoma (ccRCC), where it promotes tumorigenesis by targeting several tumor suppressor proteins for degradation. This compound has emerged as a promising therapeutic candidate for ccRCC by disrupting the SPOP-substrate interactions. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Speckle-type POZ protein (SPOP) functions as a substrate adaptor for the Cullin3-RING ubiquitin ligase complex (CRL3), mediating the ubiquitination and subsequent proteasomal degradation of a variety of cellular proteins.[1] In clear-cell renal cell carcinoma (ccRCC), SPOP is overexpressed and aberrantly localized to the cytoplasm, leading to the degradation of tumor suppressors such as Phosphatase and Tensin Homolog (PTEN) and Dual-specificity phosphatase 7 (DUSP7).[2][3] This aberrant SPOP activity results in the activation of pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, thereby promoting tumorigenesis.[2][3] this compound is a first-in-class small molecule inhibitor designed to block the interaction between SPOP and its substrates, thus representing a targeted therapeutic strategy for ccRCC.

Mechanism of Action

This compound functions by competitively inhibiting the binding of substrates to the MATH domain of SPOP. This disruption prevents the SPOP-mediated ubiquitination and subsequent degradation of key tumor suppressor proteins. The stabilization of these substrates leads to the downregulation of oncogenic signaling pathways and suppression of tumor growth.

Signaling Pathway

The primary mechanism of this compound involves the stabilization of PTEN and DUSP7. PTEN is a critical negative regulator of the PI3K/AKT pathway, while DUSP7 dephosphorylates and inactivates ERK. By preventing their degradation, this compound effectively dampens the activity of these two key oncogenic pathways.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay | Reference |

| IC50 | 3.58 µM | SPOP Inhibition |

Table 2: Anti-proliferative Activity of this compound in ccRCC Cell Lines

| Cell Line | IC50 (µM) | Assay | Reference |

| A498 | 2.0 - 2.7 | MTT Assay | |

| Caki-2 | ~10.2 | MTT Assay | |

| Ketr-3 | ~10.2 | MTT Assay | |

| 769-P | ~10.2 | MTT Assay | |

| OS-RC-2 | 5.8 | MTT Assay | |

| 786-0 | ~10.2 | MTT Assay |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

Fluorescence Polarization (FP) Assay

This assay is used to measure the binding affinity of this compound to the SPOP MATH domain by assessing the displacement of a fluorescently labeled peptide probe.

Protocol:

-

Reagents: Purified SPOP MATH domain protein, a fluorescently labeled peptide corresponding to a SPOP binding consensus (SBC) motif (e.g., FITC-labeled Puc peptide), this compound, and assay buffer (e.g., HEPES buffered saline).

-

Procedure: a. In a 384-well black plate, add a fixed concentration of the SPOP MATH domain and the fluorescently labeled peptide. b. Add serial dilutions of this compound to the wells. c. Incubate the plate at room temperature for 30 minutes to reach binding equilibrium. d. Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC). e. Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) Analysis

SPR is employed to characterize the binding kinetics (association and dissociation rates) of this compound to the SPOP protein.

Protocol:

-

Immobilization: Covalently immobilize the purified SPOP MATH domain onto a sensor chip.

-

Binding Analysis: a. Flow a series of concentrations of this compound over the sensor chip surface. b. Monitor the change in the refractive index in real-time to generate sensorgrams. c. After each injection, regenerate the sensor surface to remove the bound analyte.

-

Data Analysis: Fit the sensorgram data to a suitable kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In-Cell Ubiquitination Assay

This assay is used to assess the effect of this compound on the ubiquitination of SPOP substrates within a cellular context.

Protocol:

-

Transfection: Co-transfect HEK293T cells with plasmids encoding His-tagged ubiquitin, a tagged SPOP substrate (e.g., Myc-PTEN), and SPOP.

-

Treatment: Treat the transfected cells with this compound and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.

-

Lysis and Pulldown: Lyse the cells under denaturing conditions and perform a pulldown of His-tagged ubiquitinated proteins using nickel-NTA beads.

-

Western Blotting: Elute the bound proteins and analyze the ubiquitination status of the SPOP substrate by Western blotting using an antibody against the substrate's tag (e.g., anti-Myc).

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the proliferative capacity of cancer cells.

Protocol:

-

Cell Seeding: Seed a low density of ccRCC cells (e.g., A498, OS-RC-2) in 6-well plates.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Staining and Quantification: a. Fix the colonies with methanol and stain with crystal violet. b. Count the number of colonies (typically >50 cells) in each well. c. Analyze the data to determine the effect of this compound on colony formation.

Western Blot Analysis

Western blotting is used to detect changes in the protein levels of SPOP substrates and downstream signaling molecules following treatment with this compound.

Protocol:

-

Cell Treatment and Lysis: Treat ccRCC cells with this compound for a specified time, then lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: a. Block the membrane and incubate with primary antibodies against PTEN, DUSP7, phospho-AKT, phospho-ERK, and a loading control (e.g., GAPDH). b. Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

Xenograft Model

The in vivo efficacy of this compound was evaluated in a ccRCC xenograft mouse model.

-

Model: Nude mice bearing tumors derived from subcutaneous injection of ccRCC cells (e.g., A498).

-

Treatment: this compound was administered via intraperitoneal (i.p.) injection.

-

Dosage: Doses ranging from 40-80 mg/kg were administered daily for 25 days.

-

Results: Treatment with this compound resulted in a dose-dependent reduction in tumor growth.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and comprehensive toxicology data for this compound are not extensively available in the public domain. The in vivo studies suggest that the compound is well-tolerated at efficacious doses. However, further studies are required to fully characterize its absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for ccRCC. It demonstrates potent and selective activity in vitro and in vivo, with a well-defined mechanism of action. Future work should focus on obtaining comprehensive pharmacokinetic and toxicology data to support its progression into clinical trials. The development of more potent analogs, such as 6lc, also represents a promising avenue for further investigation.

References

- 1. Reduction of oligomer size modulates the competition between cluster formation and phase separation of the tumor suppressor SPOP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

SPOP-IN-6b: A Chemical Probe for Unraveling SPOP Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Speckle-type POZ protein (SPOP) is a substrate adaptor protein for the CULLIN 3 (CUL3)-based E3 ubiquitin ligase complex, a key regulator of cellular protein homeostasis. By targeting a diverse range of proteins for ubiquitination and subsequent proteasomal degradation, SPOP plays a critical role in numerous cellular processes, including cell cycle progression, DNA damage response, and signal transduction. The aberrant function of SPOP has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. SPOP-IN-6b is a small molecule inhibitor that has emerged as a valuable chemical probe for elucidating the multifaceted roles of SPOP in health and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activities, and its application in studying SPOP-related signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use in the laboratory.

Mechanism of Action: A Dual-Function Molecule

This compound exhibits a fascinating dual mechanism of action. Firstly, it acts as a competitive inhibitor, disrupting the interaction between SPOP and its native substrates. Secondly, and more intriguingly, it functions as a "molecular glue," inducing the degradation of proteins that are not typically targeted by SPOP.

Inhibition of Native Substrate Binding

SPOP recognizes its substrates through a conserved structural motif. This compound is believed to bind to the substrate-binding pocket of SPOP, thereby preventing the recruitment and subsequent ubiquitination of its endogenous targets. This leads to the stabilization and accumulation of key SPOP substrates, including PTEN and STING.

Molecular Glue-Mediated Neosubstrate Degradation

Beyond simple inhibition, this compound can remodel the substrate-binding surface of SPOP, creating a novel interface that enables the recognition and ubiquitination of new protein targets, referred to as "neosubstrates." A prominent example of a neosubstrate for the SPOP/SPOP-IN-6b complex is the Chromobox protein homolog 4 (CBX4). The degradation of CBX4 has been shown to induce DNA damage, a critical event that triggers downstream signaling cascades.

Data Presentation: Biochemical and Cellular Activity

The following tables summarize the quantitative data for this compound and its more potent analog, SPOP-i-6lc, providing a clear comparison of their activities.

| Compound | Assay Type | Parameter | Value | Cell Lines | Reference |

| This compound | Biochemical | IC50 | 3.58 µM | - | [1][2][3] |

| This compound | Cellular | IC50 | 2 - 10.2 µM | A498, Caki-2, Ketr-3, 769-P, 0S-RC-2, 786-0 (ccRCC) | [1] |

| SPOP-i-6lc | Cellular | IC50 | 2.1 µM | A498 (ccRCC) | [4] |

| SPOP-i-6lc | Cellular | IC50 | 3.5 µM | OS-RC-2 (ccRCC) |

Table 1: Inhibitory Concentrations of this compound and SPOP-i-6lc. ccRCC: clear-cell renal cell carcinoma.

Signaling Pathways Modulated by this compound

This compound has been instrumental in dissecting the role of SPOP in several critical signaling pathways.

The PI3K/AKT and ERK Signaling Pathways

By preventing the SPOP-mediated degradation of the tumor suppressor PTEN and the dual-specificity phosphatase DUSP7, this compound leads to their accumulation. PTEN is a negative regulator of the PI3K/AKT pathway, while DUSP7 dephosphorylates and inactivates ERK. Consequently, treatment with this compound results in the downregulation of AKT and ERK signaling, which are key pathways promoting cell proliferation and survival in many cancers.

The cGAS/STING Innate Immunity Pathway

A pivotal discovery has been the role of this compound in modulating the cGAS/STING pathway, a key component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response. This compound's dual mechanism converges on this pathway. Firstly, it stabilizes STING, a direct substrate of SPOP, preventing its degradation. Secondly, as a molecular glue, it induces the degradation of CBX4, leading to DNA damage. This accumulation of cytosolic DNA activates the cGAS-STING pathway, resulting in the production of type I interferons and the activation of an anti-tumor immune response.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Cell Viability Assay

This protocol is to determine the IC50 of this compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A498, Caki-2)

-

Complete growth medium

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a DMSO-only control.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-2 hours for resazurin).

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is to assess the effect of this compound on the protein levels of SPOP substrates and downstream signaling molecules.

Materials:

-

Cancer cell lines

-

This compound

-

DMSO

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-PTEN, anti-DUSP7, anti-p-AKT, anti-p-ERK, anti-STING, anti-CBX4, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or DMSO for 24-48 hours.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)

This protocol is to determine if this compound disrupts the interaction between SPOP and its substrates.

Materials:

-

Cells co-overexpressing tagged SPOP (e.g., FLAG-SPOP) and a tagged substrate (e.g., Myc-PTEN)

-

This compound

-

DMSO

-

Co-IP lysis buffer

-

Anti-FLAG antibody or beads

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Primary and secondary antibodies for Western blotting

Procedure:

-

Transfect cells with plasmids encoding tagged SPOP and the substrate.

-

Treat the transfected cells with this compound or DMSO for 12-24 hours.

-

Lyse the cells in Co-IP lysis buffer.

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the tagged substrate (e.g., anti-Myc).

In-Cell Ubiquitination Assay

This protocol is to assess the effect of this compound on the ubiquitination of SPOP substrates.

Materials:

-

Cells co-overexpressing a tagged substrate, His-tagged ubiquitin, and SPOP

-

This compound

-

DMSO

-

MG132 (proteasome inhibitor)

-

Denaturing lysis buffer (containing guanidinium-HCl)

-

Ni-NTA agarose beads

-

Wash buffers with decreasing concentrations of urea

-

Elution buffer with imidazole

Procedure:

-

Transfect cells with the required plasmids.

-

Treat the cells with this compound or DMSO, and with MG132 for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.

-

Lyse the cells under denaturing conditions to disrupt protein-protein interactions.

-

Incubate the lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively to remove non-ubiquitinated proteins.

-

Elute the ubiquitinated proteins from the beads.

-

Analyze the eluates by Western blotting using an antibody against the substrate of interest. An increase in the ubiquitinated substrate smear upon this compound treatment for a neosubstrate, or a decrease for a native substrate, would be expected.

Conclusion

This compound is a powerful chemical probe that has significantly advanced our understanding of SPOP biology. Its dual mechanism of action, combining the inhibition of native substrate degradation with the induced degradation of neosubstrates, provides a unique tool to dissect the complex roles of SPOP in various cellular contexts. The ability of this compound to modulate critical signaling pathways, such as the PI3K/AKT, ERK, and cGAS/STING pathways, highlights its potential for therapeutic development, particularly in oncology and immuno-oncology. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound to further explore the intricate functions of SPOP and its implications in human disease.

References

- 1. Determining the In Vitro Ligand–Target Interaction by Cellular Thermal Shift Assay and Isothermal Dose-Response Fingerprint Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular glue degrader function of SPOP enhances STING-dependent immunotherapy efficacy in melanoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Scientist.com [app.scientist.com]

- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SPOP-IN-6b In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speckle-type POZ protein (SPOP) is a substrate adaptor protein for the Cullin3-RING ubiquitin ligase (CRL3) complex, which is involved in the ubiquitination and subsequent proteasomal degradation of various cellular proteins.[1][2] Dysregulation of SPOP activity has been implicated in the pathogenesis of several cancers.[2] In clear cell renal cell carcinoma (ccRCC), SPOP is often overexpressed and mislocalized to the cytoplasm, where it targets tumor suppressor proteins like Phosphatase and Tensin Homolog (PTEN) and Dual-Specificity Phosphatase 7 (DUSP7) for degradation.[3] This leads to the activation of pro-tumorigenic signaling pathways, including the PI3K/AKT and ERK pathways.[3]

SPOP-IN-6b is a small molecule inhibitor of SPOP that has been shown to disrupt the interaction between SPOP and its substrates. By inhibiting SPOP-mediated protein degradation, this compound can lead to the accumulation of tumor suppressors like PTEN and DUSP7, resulting in the suppression of cancer cell proliferation. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other potential SPOP inhibitors.

SPOP Signaling Pathway

The following diagram illustrates the role of SPOP in the degradation of substrate proteins and the mechanism of inhibition by this compound.

Caption: SPOP-mediated substrate degradation and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of this compound and related compounds.

Table 1: IC50 Values of SPOP Inhibitors

| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |

| This compound | Cell Viability | A498 | 2 - 10.2 | |

| This compound | Cell Viability | Caki-2 | 2 - 10.2 | |

| This compound | Cell Viability | Ketr-3 | 2 - 10.2 | |

| This compound | Cell Viability | 769-P | 2 - 10.2 | |

| This compound | Cell Viability | 0S-RC-2 | 2 - 10.2 | |

| This compound | Cell Viability | 786-0 | 2 - 10.2 | |

| This compound | SPOP Inhibition | - | 3.58 | |

| 6lc | SPOP Inhibition | - | More potent than 6b | |

| 230D7 | SPOP Inhibition (FP) | - | Better than 6b |

Experimental Protocols

Fluorescence Polarization (FP) Assay for SPOP Inhibition

This assay quantitatively measures the disruption of the SPOP-substrate interaction by an inhibitor. A fluorescently labeled peptide derived from a known SPOP substrate is used as a probe.

Experimental Workflow:

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Materials:

-

Purified recombinant SPOP MATH domain (residues 28-166).

-

Fluorescein-labeled peptide derived from a SPOP substrate (e.g., from Puc or MacroH2A).

-

This compound or other test compounds.

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

384-well, non-binding black plates.

-

Plate reader capable of measuring fluorescence polarization.

Protocol:

-

Prepare a serial dilution of this compound in Assay Buffer.

-

In a 384-well plate, add 10 µL of the SPOP protein solution (final concentration ~100 nM).

-

Add 10 µL of the fluorescently labeled peptide solution (final concentration ~10 nM).

-

Add 10 µL of the this compound dilution or vehicle control (DMSO).

-

The final reaction volume should be 40 µL.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization using an appropriate plate reader with excitation at 485 nm and emission at 535 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

GST Pull-Down Assay

This qualitative or semi-quantitative assay is used to confirm the disruption of the SPOP-substrate protein interaction.

Experimental Workflow:

Caption: Workflow for the GST Pull-Down assay.

Materials:

-

Purified GST-tagged SPOP.

-

Cell lysate containing the prey protein (e.g., Myc-tagged PTEN or DUSP7).

-

This compound or other test compounds.

-

Glutathione-Sepharose beads.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors.

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

Elution Buffer: 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0.

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies against the prey protein tag (e.g., anti-Myc) and GST.

Protocol:

-

Incubate purified GST-SPOP with glutathione-sepharose beads for 1 hour at 4°C to immobilize the protein.

-

Wash the beads three times with Wash Buffer to remove unbound GST-SPOP.

-

Prepare cell lysates containing the prey protein.

-

Pre-clear the cell lysate by incubating with glutathione-sepharose beads for 30 minutes at 4°C.

-

Add the pre-cleared cell lysate to the GST-SPOP-bound beads.

-

Add this compound at various concentrations or a vehicle control.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads five times with Wash Buffer.

-

Elute the bound proteins by adding Elution Buffer and incubating for 10 minutes at room temperature.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the prey protein's tag and GST. A decrease in the amount of pulled-down prey protein in the presence of this compound indicates inhibition of the interaction.

In Vitro Ubiquitination Assay

This assay directly measures the E3 ligase activity of the SPOP-CRL3 complex and its inhibition by this compound.

Experimental Workflow:

Caption: Workflow for the in vitro ubiquitination assay.

Materials:

-

Recombinant human E1 activating enzyme (UBE1).

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a).

-

Recombinant human ubiquitin.

-

Recombinant SPOP-Cul3-RBX1 complex.

-

Recombinant substrate protein (e.g., PTEN).

-

This compound or other test compounds.

-

Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT.

-

ATP solution (10 mM).

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies against the substrate protein and ubiquitin.

Protocol:

-

Set up the ubiquitination reaction in a total volume of 30-50 µL.

-

To the reaction tube, add E1 (e.g., 100 ng), E2 (e.g., 200 ng), ubiquitin (e.g., 5 µg), and the SPOP-Cul3-RBX1 complex (e.g., 500 ng).

-

Add the substrate protein (e.g., 500 ng).

-

Add this compound at the desired concentration or vehicle control.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the substrate and ubiquitin. A decrease in the high molecular weight smear of polyubiquitinated substrate in the presence of this compound indicates inhibition of E3 ligase activity.

References

Application Notes and Protocols: SPOP-IN-6b Cell-Based Assays

Introduction

Speckle-type POZ Protein (SPOP) is a critical component of the Cullin-3 (CUL3) RING E3 ubiquitin ligase complex, which selectively targets proteins for ubiquitination and subsequent degradation by the proteasome[1][2]. SPOP functions as the substrate adaptor, recognizing specific motifs on its target proteins[2][3]. Dysregulation of SPOP activity is implicated in various cancers. In clear-cell renal cell carcinoma (ccRCC), SPOP is often overexpressed and mislocalized to the cytoplasm, where it promotes the degradation of tumor suppressor proteins such as PTEN and DUSP7. This leads to the activation of pro-survival signaling pathways, including PI3K/AKT and MAPK/ERK, driving tumorigenesis[4].

SPOP-IN-6b is a small molecule inhibitor designed to target SPOP. It functions by disrupting the interaction between SPOP and its substrates, thereby preventing their degradation. This leads to the accumulation of tumor-suppressive substrates, inactivation of downstream oncogenic signaling, and suppression of cancer cell proliferation. These application notes provide detailed protocols for cell-based assays to characterize the activity and mechanism of action of this compound and other potential SPOP inhibitors.

SPOP-CUL3 Signaling Pathway and Mechanism of Inhibition

The SPOP/CUL3 E3 ligase complex is a multi-subunit assembly. SPOP provides substrate specificity, CUL3 acts as a scaffold, and RBX1 recruits the ubiquitin-conjugating enzyme (E2). In ccRCC, cytoplasmic SPOP targets tumor suppressors PTEN and DUSP7 for degradation, promoting cancer cell survival and proliferation. This compound physically blocks the substrate-binding domain of SPOP, leading to the stabilization of these substrates and the inhibition of downstream AKT and ERK signaling.

Caption: SPOP-CUL3 pathway in ccRCC and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and recommended starting points for experimental conditions.

Table 1: this compound Inhibitor Profile

| Parameter | Value | Cell Lines | Reference |

|---|---|---|---|

| IC₅₀ | 3.58 µM | Not specified in source | |

| Effective IC₅₀ Range | 2 - 10.2 µM | A498, Caki-2, Ketr-3, 769-P, 0S-RC-2, 786-0 |

| Mechanism | Disrupts SPOP-substrate interaction | HEK293T, A498, OS-RC-2 | |

Table 2: Recommended Experimental Conditions

| Assay Type | Cell Line Examples | This compound Concentration | Incubation Time | Key Readouts | Reference |

|---|---|---|---|---|---|

| Substrate Stabilization | A498, OS-RC-2, Caki-2 | 0.1 - 3.0 µM | 10 - 24 hours | PTEN, DUSP7, p-AKT, p-ERK levels | |

| Cell Viability (MTT) | A498, OS-RC-2 | 1 - 20 µM | 48 - 72 hours | Cell proliferation/viability | |

| Colony Formation | A498, OS-RC-2 | 1 - 10 µM | 10 - 14 days | Long-term cell survival | |

| Co-Immunoprecipitation | HEK293T | 5 - 20 µM | 12 - 24 hours | SPOP-PTEN interaction |

| In-Cell Ubiquitination | HEK293T | 5 - 20 µM | 6 - 12 hours | Ubiquitination level of substrate | |

Experimental Protocols

Protocol 1: Analysis of SPOP Substrate Stabilization by Western Blot

This assay is the primary method to confirm the mechanism of action of this compound in cells. Inhibition of SPOP should lead to the accumulation of its substrates (e.g., PTEN, DUSP7) and a corresponding decrease in the phosphorylation of downstream effectors (e.g., AKT, ERK).

References

- 1. SPOP in Cancer: Phenomena, Mechanisms and Its Role in Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ubiquitin ligase adaptor SPOP in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of SPOP-Substrate Complexes: Insights into Molecular Architectures of BTB-Cul3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of β-Lactam Derivatives Targeting Speckle-Type POZ Protein (SPOP) - PMC [pmc.ncbi.nlm.nih.gov]

SPOP-IN-6b: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPOP-IN-6b is a potent and specific small-molecule inhibitor of Speckle-type POZ protein (SPOP), a substrate adaptor protein for the CULLIN3/RING E3 ubiquitin ligase complex. In certain cancers, such as clear cell renal cell carcinoma (ccRCC), SPOP is overexpressed and mislocalized to the cytoplasm, where it promotes tumorigenesis by targeting tumor suppressor proteins for degradation. This compound disrupts the interaction between SPOP and its substrates, leading to the stabilization of tumor suppressors and the inhibition of cancer cell proliferation. These application notes provide detailed protocols for the preparation and use of this compound in preclinical research settings.

Data Presentation

Solubility and Stability

Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the solubility and stability of this compound dihydrochloride.

| Solvent | Solubility | Storage of Stock Solution | Notes |

| DMSO | ≥ 41.67 mg/mL (72.66 mM)[1] | -80°C for up to 6 months; -20°C for up to 1 month[2] | May require ultrasonication and warming to 60°C for complete dissolution[1]. Store in aliquots to avoid repeated freeze-thaw cycles. |

| Water | Not recommended for primary stock solution | - | This compound is intended for dissolution in organic solvents. |

| Ethanol | Not specified, but generally less soluble than in DMSO | - | Not a recommended primary solvent for stock solutions. |

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A498 | Clear Cell Renal Cell Carcinoma | 2 - 10.2 | [2] |